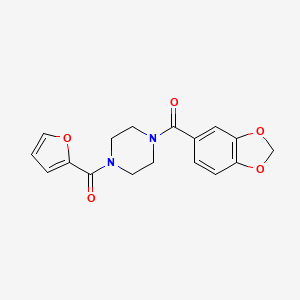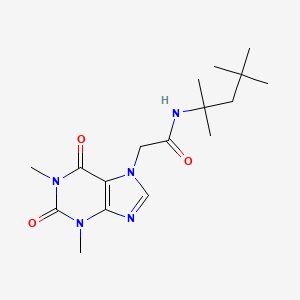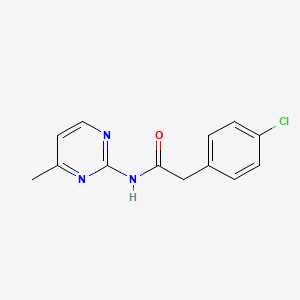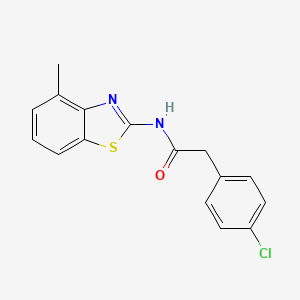![molecular formula C18H20N6O5 B3485476 7-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3485476.png)
7-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Vue d'ensemble
Description
The compound “7-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione” is a complex organic molecule. It has a molecular formula of C18H20N6O5 . The structure includes a purine ring, which is a heterocyclic aromatic organic compound, and a piperazine ring, which is a common feature in many pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The compound includes a purine ring, a piperazine ring, and a furoyl group . The exact conformation and spatial arrangement of these groups would depend on the specific synthesis process and conditions .Safety and Hazards
Mécanisme D'action
Target of Action
The compound, also known as Prazosin , primarily targets alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and heart rate by controlling the constriction and dilation of blood vessels .
Mode of Action
Prazosin acts as an alpha-1 antagonist . It binds to alpha-1 adrenergic receptors, blocking the action of adrenaline and noradrenaline, neurotransmitters that cause vasoconstriction . By blocking these receptors, Prazosin causes vasodilation, which reduces blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by Prazosin is the adrenergic signaling pathway . By blocking alpha-1 adrenergic receptors, Prazosin inhibits the normal signaling process, leading to vasodilation and a decrease in blood pressure .
Pharmacokinetics
Furan derivatives, which are part of prazosin’s structure, are known to improve the pharmacokinetic characteristics of lead molecules . They are used to optimize the solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
The primary result of Prazosin’s action is a decrease in blood pressure . This is achieved through the dilation of blood vessels, which reduces vascular resistance and lowers the workload on the heart .
Action Environment
Environmental factors such as diet, other medications, and individual health conditions can influence the action, efficacy, and stability of Prazosin. For instance, the presence of other antihypertensive drugs may enhance the blood pressure-lowering effect of Prazosin . Additionally, individual health conditions like kidney or liver disease may affect the metabolism and excretion of the drug, potentially requiring dose adjustments .
Propriétés
IUPAC Name |
7-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O5/c1-20-15-14(17(27)21(2)18(20)28)24(11-19-15)10-13(25)22-5-7-23(8-6-22)16(26)12-4-3-9-29-12/h3-4,9,11H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIULADBXNQCEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-{[(1,1,3,3-tetramethylbutyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3485407.png)
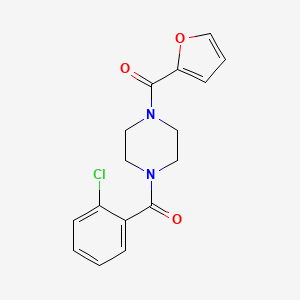


![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-methyl-4-nitrobenzamide](/img/structure/B3485436.png)
![4-(acetylamino)-N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3485440.png)
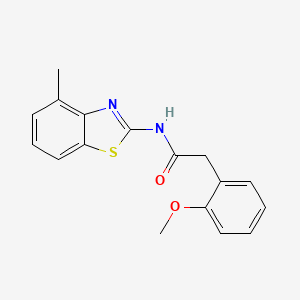
![methyl 3-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B3485452.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B3485458.png)
